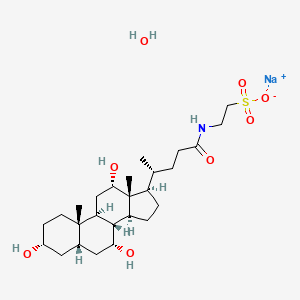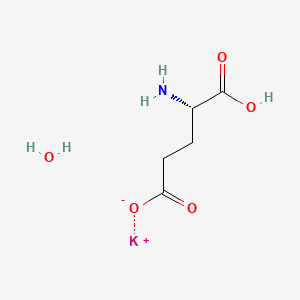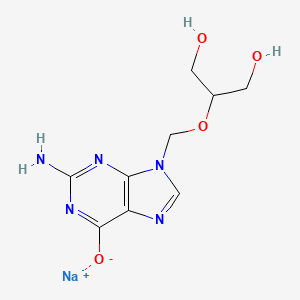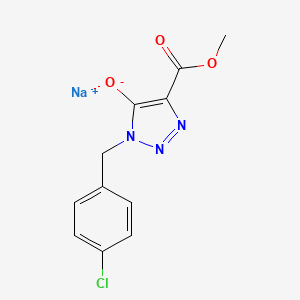
2-(Ethylamino)isonicotinic acid
説明
2-(Ethylamino)isonicotinic acid is a chemical compound that can be synthesized through various chemical reactions. While the provided papers do not directly describe this compound, they offer insights into related compounds and their synthesis which can be extrapolated to understand the properties and synthesis of 2-(Ethylamino)isonicotinic acid.
Synthesis Analysis
The synthesis of substituted 2-amino isonicotinic acids, which are structurally related to 2-(Ethylamino)isonicotinic acid, has been described using a one-pot synthesis method. This method involves the use of 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride. The reaction is believed to proceed through an in situ decarboxylation process, which is similar to the Guareschi-Thorpe Condensation . This information suggests that a similar approach could potentially be applied to synthesize 2-(Ethylamino)isonicotinic acid.
Molecular Structure Analysis
Although the molecular structure of 2-(Ethylamino)isonicotinic acid is not directly discussed in the provided papers, the structure of isonicotinic acid and its complexes with Cu(I) are mentioned . The molecular structure of 2-(Ethylamino)isonicotinic acid would include an isonicotinic acid core with an ethylamino substituent. Understanding the structure of isonicotinic acid and its complexes can provide a foundation for predicting the behavior and reactivity of the ethylamino derivative.
Chemical Reactions Analysis
The chemical reactions involving isonicotinic acid and its derivatives are of interest. The Cu(I) complex compounds with isonicotinic acid and ethyl isonicotinate are formed by the reduction of Cu(II) salts with ascorbic acid in the presence of the ligand . This indicates that isonicotinic acid derivatives can form stable complexes with metal ions, which could be relevant for the chemical behavior of 2-(Ethylamino)isonicotinic acid in the presence of metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Ethylamino)isonicotinic acid can be inferred from related compounds. The complexes formed between isonicotinic acid derivatives and Cu(I) are characterized by their analytical data, diamagnetism, and conductivity measurements . Additionally, their reflectance spectra show intense absorption in the visible region due to metal-to-ligand charge transfer. These properties suggest that 2-(Ethylamino)isonicotinic acid may also exhibit unique optical and electrical properties, especially when interacting with metals.
科学的研究の応用
Antituberculosis Applications
2-(Ethylamino)isonicotinic acid is related to isoniazid (INH), a widely used antituberculosis drug. INH targets Mycobacterium tuberculosis, and research indicates that its action may involve the mycobacterial inhA gene, conferring resistance to both INH and ethionamide in various Mycobacterium strains. This suggests the InhA protein, which shows sequence conservation with E. coli enzyme EnvM, may play a role in mycolic acid biosynthesis, a primary target for INH and ethionamide (Banerjee et al., 1994). Moreover, the synthesis and antitubercular activity of various Mannich bases derived from isatin isonicotinic acid hydrazone have been explored, aiming to overcome resistance developed by therapeutic uses of INH (Hussein et al., 2005).
Chemical Synthesis and Applications
The chemical synthesis of 2-aminonicotinic acids, including 2-(methylamino)nicotinic acid, has been facilitated by microwave irradiation. This method offers a range of 2-aminonicotinic acids under optimal conditions, indicating potential for diverse chemical applications (Quevedo et al., 2009).
Applications in Metal Complex Compounds
Research on Cu(I) complex compounds with isonicotinic acid and ethyl isonicotinate shows the potential of these compounds in various applications. The complexes are characterized by diamagnetism and conductivity measurements, suggesting their utility in fields like material science and coordination chemistry (Goher & Drátovský, 1976). Additionally, coordination polymers formed from reactions between CuI and isonicotinic acid or its esters, such as ethyl isonicotinate, display strong luminescence and electrical conductivity. These properties are influenced by their supramolecular architecture, making them suitable for applications in electronics and photonics (Hassanein et al., 2015).
Quantitative Structure-Activity Correlations
Quantitative structure-activity studies on 2-substituted isonicotinic acid hydrazides correlate electronic, steric, and lipophilic properties with biological activity against Mycobacterium tuberculosis. This information is crucial for understanding the mode of action of tuberculostatic drugs of the isonicotinic acid hydrazide type (Seydel et al., 1976).
特性
IUPAC Name |
2-(ethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-9-7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGOWYHBNSTZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634308 | |
| Record name | 2-(Ethylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)isonicotinic acid | |
CAS RN |
86649-58-3 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(ethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86649-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ethylamino)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















